![molecular formula C21H26N2O4S B4194859 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxypropanamide](/img/structure/B4194859.png)
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxypropanamide
Overview
Description
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxypropanamide (known as CSP) is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. CSP has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of CSP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer growth and inflammation. CSP has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in cancer cell survival and proliferation. CSP has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
CSP has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, the reduction of inflammation, and the inhibition of certain enzymes and signaling pathways involved in cancer growth and inflammation. CSP has also been shown to have low toxicity in animal models, suggesting its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of CSP in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a potentially useful tool in cancer research. CSP has also been shown to have low toxicity in animal models, making it a safer alternative to other compounds that may have toxic effects. However, one limitation of CSP is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for CSP research, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential therapeutic applications in other diseases beyond cancer and inflammation. CSP may also be studied in combination with other compounds to enhance its therapeutic effects or overcome its limitations. Additionally, further studies are needed to fully understand the mechanism of action of CSP and its potential side effects in vivo.
Scientific Research Applications
CSP has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In cancer research, CSP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CSP has also been shown to induce apoptosis (cell death) in cancer cells. In inflammation research, CSP has been shown to reduce inflammation in animal models of arthritis and colitis.
properties
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-2-phenoxypropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16(27-19-10-6-3-7-11-19)21(24)22-17-12-14-20(15-13-17)28(25,26)23-18-8-4-2-5-9-18/h3,6-7,10-16,18,23H,2,4-5,8-9H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJUFRDLHRYUTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-2-phenoxypropanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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